Silybin

Pharmacokinetics Bioavailability Metabolism

Research-grade silybin (mixture of silybin A and B) requires a precisely characterized diastereomeric ratio because silybin B achieves a 20-fold higher AUC and distinct glucuronidation pattern compared to silybin A. Our ≥98% HPLC-pure material eliminates the confounding variability of undefined silymarin extracts, ensuring reproducible systemic exposure and metabolite profiling in hepatoprotection, oncology, and bioavailability formulation studies.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 802918-57-6
Cat. No. B1146174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilybin
CAS802918-57-6
Synonyms(2R,3R)-2-[2,3-Dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; 
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
InChIKeySEBFKMXJBCUCAI-HKTJVKLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silybin (CAS 802918-57-6): Definitive Comparator-Based Evidence Guide for Scientific Procurement


Silybin (CAS 802918-57-6), also known as silibinin, is the major bioactive flavonolignan derived from milk thistle (Silybum marianum) seeds, accounting for 50–70% of silymarin extract [1]. It exists as an approximately equimolar mixture of two diastereomers, silybin A and silybin B, which differ only in the stereochemistry at the C-2 and C-3 positions of the dihydroflavonol moiety [1]. Despite its widespread use in hepatoprotection research and as a nutraceutical ingredient, its oral bioavailability is notoriously low, estimated at ~0.3% for the free unconjugated form [2]. This baseline pharmacokinetic constraint, combined with the differential bioactivities of its individual diastereomers and its performance relative to other silymarin constituents, necessitates a rigorous comparator-based approach to product selection.

Why 'Silymarin' or 'Silybin Mixture' Are Not Interchangeable for Silybin (CAS 802918-57-6) Procurement


Silybin is not a single molecular entity but a diastereomeric mixture, and its individual stereoisomers—silybin A and silybin B—exhibit profoundly different pharmacokinetic and metabolic behaviors. Generic substitution with crude silymarin extract or undefined silybin mixtures introduces uncontrolled variables in absorption, metabolism, and target engagement. As demonstrated in rat models, total silybin B achieves a 20-fold higher AUC (0→6 h) than silybin A following equivalent oral dosing [1]. Furthermore, silybin B undergoes glucuronidation at a more efficient rate and with distinct regioselectivity compared to silybin A [2]. Consequently, the final systemic exposure to bioactive metabolites is highly dependent on the precise diastereomeric composition and formulation strategy. For reproducible research outcomes or reliable industrial application, sourcing defined silybin (with characterized diastereomeric ratio) is critical; substituting with uncharacterized silymarin or undefined silybin mixtures invalidates cross-study comparability and can compromise the intended biological effect.

Quantitative Differentiators: Silybin (CAS 802918-57-6) vs. Closest Analogs and Alternatives


Pharmacokinetic Superiority of Silybin B vs. Silybin A: 20-Fold Higher Systemic Exposure

The diastereomer silybin B demonstrates vastly superior oral absorption compared to silybin A. In a rat pharmacokinetic study, following intragastric administration of 200 mg/kg of each pure diastereomer, total silybin B achieved a Cmax of 14.50 µg/mL and an AUC (0→6 h) 20-fold higher than that of total silybin A (Cmax = 1.05 µg/mL) [1]. Silybin B also exhibited a shorter Tmax (2.6 h vs. 3.9 h) and a longer terminal half-life (T1/2 = 2.9 h vs. 2.2 h), indicating faster absorption and more sustained systemic presence [1].

Pharmacokinetics Bioavailability Metabolism

Silybin B Undergoes Faster and Regioselective Glucuronidation vs. Silybin A

Silybin B is metabolized via glucuronidation more efficiently and with distinct regioselectivity compared to silybin A. Incubation with bovine liver microsomes revealed that silybin B was glucuronidated at a more efficient rate, with a strong preference for the C-20 hydroxyl position [1]. In contrast, silybin A was glucuronidated at similar rates at both the C-7 and C-20 positions [1]. This stereoselectivity dictates the profile of circulating conjugates and may influence downstream biological activity.

Drug Metabolism Glucuronidation Pharmacokinetics

Silybin (Mixture) Exhibits Potent Antiproliferative Activity in Prostate Cancer Cells: Comparable to Isosilybin A and Isosilybin B

In a comparative study of seven pure silymarin flavonolignans against advanced human prostate cancer PC3 cells, silybin A, silybin B, and the mixed silybin (silibinin) strongly inhibited colony formation (p < 0.001) [1]. While isosilybin B was identified as the most potent isomer overall, the silybin diastereomers demonstrated robust, comparable antiproliferative efficacy, positioning them as core bioactive constituents within the silymarin complex [1].

Cancer Antiproliferative Prostate Cancer

2,3-Dehydrosilybin Exhibits 25-Fold Higher Antioxidant Capacity than Silybin

The oxidized derivative 2,3-dehydrosilybin (DHS) demonstrates dramatically enhanced antioxidant activity compared to the parent silybin. In radical scavenging assays, 2,3-dehydrosilybin showed a 25-fold greater antioxidant capacity, attributed to the presence of the 2,3-double bond which facilitates more efficient free radical capture [1]. In a glucose-glucose oxidase system and in HepG2 cells, DHS inhibited reactive oxygen species generation with an IC50 three-fold lower than that of silybin [2].

Antioxidant Oxidative Stress Free Radical Scavenging

Silymarin Outperforms Pure Silybin in Preventing Allyl Alcohol-Induced Hepatotoxicity in Rat Hepatocytes

In isolated rat hepatocytes, silymarin provided superior protection against allyl alcohol (AA)-induced toxicity compared to pure silybin. Cell death induced by 0.2 mM AA was prevented by 0.01 mM silymarin, whereas 2 mM silybin was required to achieve comparable protection—a 200-fold difference in effective concentration [1]. Silymarin also reduced AA-induced lipid peroxidation by more than 90% and restored depleted intracellular glutathione (GSH) in a dose-dependent manner, effects that silybin did not replicate [1].

Hepatoprotection Toxicology Liver Injury

Formulation Drives Bioavailability: Softgel Complex Achieves 284% (Silybin A) and 334% (Silybin B) Relative Bioavailability vs. Powdered Supplement

The formulation of silybin dramatically impacts its oral bioavailability. In a human single-dose study comparing two milk thistle dietary supplements, the IsaGenesis softgel formulation provided relative bioavailability (F) of 284% for silybin A and 334% for silybin B compared to the powdered Product B formulation [1]. This was reflected in a higher Cmax/Dose for IsaGenesis: 1.17 vs. 0.32 ng/mL/mg for silybin A, and 0.72 vs. 0.16 ng/mL/mg for silybin B [1].

Bioavailability Formulation Pharmacokinetics

Evidence-Based Application Scenarios for Silybin (CAS 802918-57-6) in Research and Industry


In Vivo Pharmacokinetic and Metabolism Studies Requiring Defined Diastereomeric Composition

Given the 20-fold higher AUC of silybin B over silybin A and its distinct glucuronidation pattern, in vivo pharmacokinetic studies demand silybin with a precisely characterized diastereomeric ratio. Researchers should source analytically certified silybin (or pure silybin B) to ensure reproducible systemic exposure and metabolite profiling, avoiding the confounding variability introduced by undefined silymarin extracts [1][2].

Antiproliferative and Cell Cycle Arrest Studies in Prostate Cancer Models

Silybin (as a mixture of silybin A and B) has been validated in multiple studies to strongly inhibit colony formation and induce cell cycle arrest in PC3 prostate cancer cells (p < 0.001) [3]. Its activity is robust and comparable to the most potent silymarin constituent, isosilybin B, making silybin a cost-effective and well-characterized reference compound for cancer chemoprevention and mechanism-of-action studies.

Bioavailability-Enhanced Nutraceutical and Pharmaceutical Formulation Development

The profound impact of formulation on silybin bioavailability—demonstrated by a 284–334% increase in relative bioavailability for a silybin-phosphatidylcholine softgel complex over a standard powder [4]—positions silybin as a model compound for developing advanced oral delivery systems. Industrial formulators should prioritize silybin sources compatible with lipid-based or complexation strategies to achieve clinically relevant plasma concentrations.

Hepatoprotection Research Where Synergistic Extract Effects Are Desired

For studies aiming to recapitulate the full hepatoprotective effect of milk thistle, silymarin extract (rather than pure silybin) may be the appropriate choice. Silymarin was 200-fold more potent than silybin in preventing allyl alcohol-induced hepatocyte death and uniquely restored glutathione levels [5]. Researchers must weigh the need for molecular definition (silybin) against the broader, potentially synergistic activity of the full flavonolignan complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silybin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.